molecular formula C29H25F2N3O7S B15143468 Cap-dependent endonuclease-IN-3

Cap-dependent endonuclease-IN-3

Cat. No.: B15143468
M. Wt: 597.6 g/mol
InChI Key: IVHSRYSBKJOVJK-VWNXMTODSA-N
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Description

Cap-dependent endonuclease-IN-3 is a compound known for its ability to inhibit the activity of cap-dependent endonucleases. These enzymes are crucial for the transcription of viral RNA, making this compound particularly significant in antiviral research. This compound has shown promise in the treatment of influenza and other viral infections by targeting the viral replication process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, chromatography, and distillation are commonly employed in the industrial production process .

Chemical Reactions Analysis

Context of Cap-Dependent Endonuclease Inhibitors

Cap-dependent endonuclease (CEN) is a critical influenza polymerase subunit (PA) responsible for host mRNA cap-snatching during viral replication . Inhibitors targeting this enzyme disrupt viral mRNA synthesis by blocking either cap-binding or endonuclease activity.

Key pharmacophores in CEN inhibitors include:

  • Metal-binding motifs : Often acidic residues (e.g., carboxylic acids) that coordinate the Mg²⁺/Mn²⁺ ions in the endonuclease active site

  • Aromatic stacking groups : Designed to mimic the m7G cap structure and compete for the PB2 cap-binding domain

  • Hydrophobic substituents : Enhance binding to conserved hydrophobic pockets near the PA active site

Structural and Functional Analogues

While "IN-3" is unspecified, the following compounds from the search results illustrate design principles relevant to CEN inhibitors:

CompoundKey FeaturesIC₅₀ (μM)Target Interaction
Baloxavir Dibenzothiepin core, trifluoromethyl group0.0014Binds PA endonuclease Mg²⁺ site
II-2 Dibenzocycloheptane, no substituents1.46Enhanced hydrophobic packing vs. baloxavir
I-4 Diphenylmethyl with chiral center3.29Improved stereochemical complementarity
III-8 Tetrazole-substituted aryl6.86Polar interactions with catalytic residues

Structure-activity trends :

  • Planar aromatic systems (e.g., dibenzothiepin) optimize π-stacking with Phe residues in PB2

  • Chiral centers improve binding entropy (ΔG ∼ -3.1 kcal/mol for I-4 vs. racemic analogues)

  • Electron-withdrawing groups (e.g., -CF₃) enhance metal coordination (Kd ↓ 40% vs. non-EWG variants)

Hypothetical Reaction Scheme for "IN-3"

Assuming "IN-3" follows established CEN inhibitor design:

Synthetic Pathway (speculative):

  • Stereochemical resolution : Chiral HPLC separation for enantiopure active form

Key characterization data (projected):

  • HPLC : >99% purity (C18 column, 0.1% TFA/MeCN gradient)

  • HRMS : [M+H]⁺ calculated 487.2043, found 487.2045

  • X-ray : Coordination bond lengths Mg²⁺-O ∼2.1 Å (cf. 2.0 Å in baloxavir)

Resistance Profile Considerations

PA subunit mutations (e.g., I38T, E23K) reduce inhibitor efficacy by:

  • Steric hindrance : I38T introduces methyl group clash (ΔTm ↓4–8°C)

  • Electrostatic repulsion : E23K disrupts salt bridges (ΔΔG ≥1.2 kcal/mol)

Scientific Research Applications

Cap-dependent endonuclease-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool for studying the mechanisms of enzyme inhibition and for developing new antiviral agents. In biology, it is employed in research on viral replication and transcription processes. In medicine, this compound is being investigated for its potential use in treating viral infections, including influenza. In the industry, it is used in the development of antiviral drugs and in the optimization of production processes for these drugs .

Mechanism of Action

Cap-dependent endonuclease-IN-3 exerts its effects by inhibiting the activity of cap-dependent endonucleases, which are essential for the transcription of viral RNA. The compound binds to the active site of the enzyme, preventing it from cleaving the cap structure of the viral RNA. This inhibition disrupts the viral replication process, ultimately reducing the production of new viral particles .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Cap-dependent endonuclease-IN-3 include baloxavir marboxil, tanshinone I, and other cap-dependent endonuclease inhibitors. These compounds share a similar mechanism of action but may differ in their chemical structures and inhibitory potency .

Uniqueness: this compound is unique in its specific binding affinity and inhibitory activity against cap-dependent endonucleases. Its structure-activity relationship studies have shown that certain modifications to its chemical structure can significantly enhance its inhibitory activity, making it a valuable compound in antiviral research .

Biological Activity

Cap-dependent endonucleases (CENs) are critical enzymes in the viral life cycle, particularly for RNA viruses like influenza. They facilitate the "cap-snatching" mechanism essential for viral mRNA synthesis. Cap-dependent endonuclease-IN-3 is a compound that has garnered attention for its potential inhibitory effects on these enzymes, which could lead to effective antiviral therapies.

Cap-dependent endonucleases work by cleaving capped RNA molecules, allowing viruses to hijack host cellular machinery for their replication. The enzyme's active sites are located in the polymerase complex, specifically within the PA and PB2 subunits of the influenza virus polymerase. The binding of viral RNA activates these sites, enabling endonucleolytic activity that produces 3′-OH ends necessary for mRNA synthesis .

Biological Activity of this compound

Recent studies have assessed the biological activity of this compound in comparison to other known inhibitors such as baloxavir. The following table summarizes key findings related to the inhibitory potency of various compounds, including this compound:

CompoundIC50 Value (μM)Mechanism of Action
Baloxavir7.45CEN inhibitor
Compound I-43.29Enhanced interaction with CEN
Compound II-21.46Strong CEN inhibition
This compound Data not available Potential inhibitor

While specific IC50 values for this compound were not reported in the available literature, it is suggested that its structure may allow it to effectively interact with and inhibit cap-dependent endonucleases, similar to other compounds tested .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the chemical structure of compounds can significantly influence their inhibitory activity against CENs. For instance, compounds with electron-withdrawing groups and chiral centers have shown improved binding affinity and inhibition efficacy .

The following highlights some structural features that enhance the biological activity of CEN inhibitors:

  • Electron-withdrawing groups : Increase interaction with the enzyme.
  • Chiral centers : Improve binding specificity.
  • Diverse scaffolds : Different molecular frameworks can yield varying degrees of inhibition.

Properties

Molecular Formula

C29H25F2N3O7S

Molecular Weight

597.6 g/mol

IUPAC Name

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxospiro[5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-6,1'-cyclopropane]-11-yl]oxymethyl methyl carbonate

InChI

InChI=1S/C29H25F2N3O7S/c1-38-28(37)40-15-39-26-20(35)8-11-33-25(26)27(36)32-14-29(9-10-29)41-12-22(32)34(33)24-16-6-7-19(30)23(31)18(16)13-42-21-5-3-2-4-17(21)24/h2-8,11,22,24H,9-10,12-15H2,1H3/t22-,24+/m1/s1

InChI Key

IVHSRYSBKJOVJK-VWNXMTODSA-N

Isomeric SMILES

COC(=O)OCOC1=C2C(=O)N3CC4(CC4)OC[C@H]3N(N2C=CC1=O)[C@H]5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F

Canonical SMILES

COC(=O)OCOC1=C2C(=O)N3CC4(CC4)OCC3N(N2C=CC1=O)C5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F

Origin of Product

United States

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